molecular formula C23H20N2O5S B271001 2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate

2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271001
M. Wt: 436.5 g/mol
InChI Key: VJPBGAZNGNXEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth, bacterial cell wall synthesis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have low toxicity in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a new treatment for cancer, bacterial infections, and inflammatory diseases. However, one limitation is the complex synthesis method, which may make it difficult to produce large quantities of the compound for further research.

Future Directions

There are several future directions for research on 2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate. One direction is to study its potential as a new treatment for other diseases, such as viral infections. Another direction is to develop new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate is a complex process that involves several steps. The first step involves the reaction of 3-methoxyphenyl isothiocyanate with ethyl 2-bromoacetate to form 4-(3-methoxyphenyl)-1,3-thiazol-2-yl ethyl carbamate. The second step involves the reaction of this intermediate product with 2-oxo-2-phenylethyl 5-oxo-3-pyrrolidinecarboxylate to form the final product.

Scientific Research Applications

2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial properties and has shown potential as a new antibiotic agent. Additionally, it has been studied for its anti-inflammatory properties and has shown potential as a new treatment for inflammatory diseases.

properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

phenacyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H20N2O5S/c1-29-18-9-5-8-16(10-18)19-14-31-23(24-19)25-12-17(11-21(25)27)22(28)30-13-20(26)15-6-3-2-4-7-15/h2-10,14,17H,11-13H2,1H3

InChI Key

VJPBGAZNGNXEGL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)N3CC(CC3=O)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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